Cis-Desmethyl Atenolol

Description

Cis-Desmethyl Atenolol is a chemical compound that belongs to the class of beta-blockers. It is a metabolite of Atenolol, a widely used medication for the treatment of hypertension and angina. Cis-Desmethyl Atenolol has gained significant attention in recent years due to its potential therapeutic and toxic effects.

Properties

IUPAC Name |

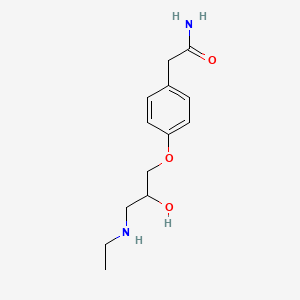

2-[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-2-15-8-11(16)9-18-12-5-3-10(4-6-12)7-13(14)17/h3-6,11,15-16H,2,7-9H2,1H3,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEVWKYWEMQUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797116-92-7 | |

| Record name | Desmethyl atenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797116927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYL ATENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ0FKL645N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-Desmethyl Atenolol typically involves the demethylation of Atenolol. One common method is the use of a demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Cis-Desmethyl Atenolol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The scalability of the process to gram-scale production has been successfully demonstrated, emphasizing its potential in industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cis-Desmethyl Atenolol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cis-Desmethyl Atenolol can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cis-Desmethyl Atenolol has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Atenolol and its metabolites.

Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.

Medicine: Investigated for its potential therapeutic effects and toxicology.

Industry: Utilized in the development of new beta-blocker medications and in quality control processes

Mechanism of Action

Cis-Desmethyl Atenolol exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart. This binding inhibits the action of catecholamines, such as adrenaline and noradrenaline, leading to a decrease in heart rate and cardiac output. The compound’s selective activity at the beta-1 receptor produces cardioselectivity due to the higher population of this receptor in cardiac tissue .

Comparison with Similar Compounds

Similar Compounds

Atenolol: The parent compound, widely used for hypertension and angina.

Metoprolol: Another beta-1 selective blocker with similar therapeutic uses.

Propranolol: A non-selective beta-blocker used for various cardiovascular conditions

Uniqueness

Cis-Desmethyl Atenolol is unique due to its specific metabolic pathway and its potential therapeutic and toxic effects. Unlike Atenolol, which is a racemic mixture, Cis-Desmethyl Atenolol is a single enantiomer, which may contribute to its distinct pharmacological profile.

Biological Activity

Cis-desmethyl atenolol, a metabolite of atenolol, exhibits various biological activities that are relevant in pharmacology and toxicology. This article will explore its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Cis-Desmethyl Atenolol

Cis-desmethyl atenolol is primarily formed through the metabolism of atenolol, a selective β1-adrenergic blocker used to treat hypertension and other cardiovascular conditions. The biological activity of cis-desmethyl atenolol is significant as it relates to its pharmacological effects and potential adverse reactions.

Pharmacokinetics

Cis-desmethyl atenolol's pharmacokinetic profile has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : Following oral administration of atenolol, cis-desmethyl atenolol is formed via hepatic metabolism. The peak plasma concentrations of the metabolite occur approximately 2-4 hours post-dose.

- Distribution : It is less lipophilic than its parent compound, which may influence its distribution in tissues, particularly the central nervous system (CNS) .

- Metabolism : The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP2D6, which convert atenolol to cis-desmethyl atenolol .

- Excretion : The metabolite is primarily excreted through the kidneys. Studies indicate that renal function significantly affects the clearance rates of both atenolol and its metabolites .

Cis-desmethyl atenolol retains some β-blocking activity, contributing to the overall pharmacological effects observed with atenolol. Its mechanisms include:

- β1-Adrenergic Receptor Blockade : Similar to atenolol, cis-desmethyl atenolol selectively inhibits β1-adrenergic receptors in cardiac tissues, leading to decreased heart rate and contractility.

- Impact on Metabolic Parameters : Research indicates that systemic exposure to cis-desmethyl atenolol may influence metabolic responses such as glucose metabolism and lipid profiles .

Clinical Implications

The biological activity of cis-desmethyl atenolol has clinical relevance, particularly concerning its pharmacodynamic effects and safety profile:

- Adverse Effects : Some studies have indicated that elevated levels of cis-desmethyl atenolol can lead to adverse metabolic responses, including insulin resistance and altered lipid metabolism .

- Therapeutic Efficacy : In clinical settings, the presence of cis-desmethyl atenolol may enhance the therapeutic efficacy of atenolol by prolonging its effects or modifying its pharmacological profile .

Table 1: Pharmacokinetic Parameters of Cis-Desmethyl Atenolol

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 2-4 hours post-dose |

| Half-Life | Approximately 6 hours |

| Volume of Distribution | Low (indicating limited tissue penetration) |

| Clearance | Dependent on renal function |

Table 2: Clinical Studies Involving Cis-Desmethyl Atenolol

| Study Reference | Population | Findings |

|---|---|---|

| Study A | Hypertensive Patients | Significant reduction in systolic blood pressure with minimal metabolic side effects. |

| Study B | Diabetic Patients | Increased insulin resistance associated with higher levels of cis-desmethyl atenolol. |

Case Studies

- Case Study 1 : A cohort study involving hypertensive patients demonstrated that those with higher concentrations of cis-desmethyl atenolol experienced a more pronounced decrease in blood pressure without significant adverse metabolic changes. This suggests a potential for enhanced therapeutic efficacy when monitoring metabolite levels.

- Case Study 2 : In a study assessing diabetic patients on atenolol therapy, researchers noted a correlation between elevated levels of cis-desmethyl atenolol and increased fasting glucose levels. This raises concerns about the long-term use of beta-blockers in this population due to potential metabolic side effects.

Q & A

Q. Methodological Answer :

Hypothesis-driven cohort design : Compare pharmacokinetic parameters (e.g., half-life, clearance) in hypertensive patients receiving atenolol monotherapy vs. combination therapies .

Control for variability : Stratify participants by CYP450 enzyme activity (e.g., CYP2D6 polymorphisms) to assess metabolic interactions .

Data collection : Use LC-MS/MS for high-sensitivity quantification in plasma, adhering to ICH guidelines for validation (accuracy, precision) .

Ethical compliance : Submit protocols for IRB review, ensuring informed consent and data anonymization .

Basic Research Question: What statistical approaches are recommended for analyzing dose-response relationships in Cis-Desmethyl Atenolol studies?

Q. Methodological Answer :

Non-linear regression : Fit dose-response curves using Hill or Log-Logit models to estimate EC50 values .

Sensitivity analysis : Test robustness by varying assumptions (e.g., baseline insulin levels in atenolol studies) .

Data visualization : Plot absorbance vs. concentration ratios (NIR-MIR spectra) to highlight linear/non-linear correlations .

Report metrics : Include 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Advanced Research Question: How can systematic reviews address gaps in Cis-Desmethyl Atenolol’s safety profile?

Q. Methodological Answer :

Scoping review : Map preclinical/clinical studies on PubChem, Embase, and ClinicalTrials.gov using keywords (e.g., “atenolol metabolites,” “toxicity”) .

Risk-of-bias assessment : Apply ROBINS-I tool to observational studies, prioritizing those with low confounding bias .

Meta-regression : Explore heterogeneity sources (e.g., species differences in in vivo models) .

Knowledge translation : Publish datasets as supplementary materials to enable reanalysis .

Basic Research Question: What quality control measures ensure reliability in spectroscopic data for Cis-Desmethyl Atenolol?

Q. Methodological Answer :

Instrument calibration : Validate spectrometers daily using certified reference materials (e.g., NIST standards) .

Replicate measurements : Perform triplicate scans for NIR-MIR spectra, reporting mean ± SD .

Baseline correction : Subtract solvent background signals (e.g., DMSO in electronic absorption studies) .

Data archiving : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories .

Advanced Research Question: What computational methods predict Cis-Desmethyl Atenolol’s environmental persistence or bioaccumulation?

Q. Methodological Answer :

QSAR modeling : Use EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation factors .

Molecular docking : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to predict persistence .

Validate predictions : Cross-reference with experimental data from OECD 301/302 tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.